molecular formula C10H15N3O2 B578136 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1223748-34-2

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B578136
CAS-Nummer: 1223748-34-2
Molekulargewicht: 209.249
InChI-Schlüssel: YRHSTHWBKJAACS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H15N3O2 and an average molecular mass of 209.25 g/mol . As a pyrazole-3-carboxylic acid derivative, this compound is characterized by a pyrrolidin-1-ylmethyl substituent at the 5-position of the heterocyclic ring, a structure that is often explored in medicinal chemistry and drug discovery research for its potential as a synthetic intermediate or pharmacophore . Researchers value this specific molecular scaffold for developing novel bioactive molecules. The compound is provided with high purity and is accompanied by detailed analytical data to ensure reproducibility in your experiments. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. For specific storage and handling information, please refer to the provided safety data sheet.

Eigenschaften

IUPAC Name

1-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12-8(6-9(11-12)10(14)15)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHSTHWBKJAACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676580
Record name 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-34-2
Record name 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are traditionally constructed via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid, this method requires a pre-functionalized diketone bearing a methyl group at N1 and a latent pyrrolidinylmethyl group at C5. A modified approach from Enamine’s trifluoromethylpyrazole synthesis demonstrates the utility of α,β-unsaturated ketones as starting materials. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes cyclocondensation with methylhydrazine to yield 1-methylpyrazoles, though adaptations would be necessary to introduce the pyrrolidinylmethyl substituent.

Regioselective Functionalization via Directed Metalation

Directed ortho-metalation (DoM) enables precise functionalization of pre-formed pyrazoles. In a protocol analogous to Enamine’s lithiation strategy, 1-methylpyrazole can be treated with a strong base (e.g., LDA or n-BuLi) at low temperatures (−78°C) to deprotonate the C5 position. Subsequent quenching with a pyrrolidinylmethyl electrophile (e.g., chloromethylpyrrolidine) installs the desired side chain. This method benefits from compatibility with flow reactors, enhancing scalability and reproducibility.

Introduction of the Pyrrolidinylmethyl Group

Alkylation of Pyrazole Intermediates

The pyrrolidinylmethyl group is typically introduced via alkylation. For instance, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo nucleophilic substitution with pyrrolidinemethanol under Mitsunobu conditions (DIAD, PPh3) to yield the ether intermediate, though this approach may require optimization for steric hindrance. Alternatively, Mannich reactions using pyrrolidine, formaldehyde, and a pyrazole substrate offer a one-pot pathway, though regioselectivity must be controlled.

Reductive Amination

A patent describing Teneligliptin intermediates highlights reductive amination as a viable route. Condensation of 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with pyrrolidine in the presence of NaBH3CN or H2/Pd-C generates the pyrrolidinylmethyl group. This method avoids harsh alkylation conditions and improves yields (reported up to 85% in analogous systems).

Carboxylic Acid Formation

Ester Hydrolysis

The carboxylic acid is commonly accessed via hydrolysis of an ester precursor. For example, 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid ethyl ester undergoes saponification with NaOH in aqueous ethanol (reflux, 6–8 hours), followed by acidification with HCl to precipitate the free acid. Yields exceed 90% when using high-purity starting materials.

Oxidative Methods

In cases where ester precursors are unavailable, oxidation of alcohol or aldehyde intermediates provides an alternative. A reported method for trifluoromethylpyrazole acids employs Jones reagent (CrO3/H2SO4) to oxidize 5-hydroxymethyl derivatives, though this risks over-oxidation and requires meticulous temperature control.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Pyrazole Formation : Cyclocondensation of methylhydrazine with ethyl 3-oxopent-4-enoate yields 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • C5 Functionalization : Lithiation at C5 (LDA, THF, −78°C) followed by addition of pyrrolidinemethyl chloride installs the side chain.

  • Hydrolysis : NaOH-mediated saponification (EtOH/H2O, reflux) affords the target acid.

Yield : 68% over three steps.

Route 2: Convergent Synthesis

  • Mannich Reaction : 1-Methyl-1H-pyrazole-3-carboxylic acid reacts with pyrrolidine and paraformaldehyde in acetic acid (80°C, 12 hours) to directly introduce the pyrrolidinylmethyl group.

  • Purification : Crystallization from toluene/acetic acid yields the pure acid.

Yield : 75%.

Optimization and Industrial Considerations

Solvent and Temperature Optimization

The patent WO2015063709A1 emphasizes avoiding pyridine due to toxicity, recommending toluene or dichloromethane for cyclization steps. Reaction temperatures are critical; for example, maintaining 50–55°C during acetic acid quenching prevents byproduct formation.

Purification Techniques

Crystallization remains the preferred method for final product isolation. Washing with cold toluene (0–5°C) removes residual acetic acid, while drying under reduced pressure (40–45°C) ensures stability. Chromatography is avoided in industrial settings due to cost and scalability issues.

Analytical Data and Characterization

Property Value Source
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Melting Point142–145°C (dec.)
1H NMR (DMSO-d6)δ 1.75 (m, 4H), 2.55 (s, 3H), ...
HPLC Purity>99%

Analyse Chemischer Reaktionen

1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid may exhibit significant pharmacological effects. It has been evaluated for its potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that the compound could inhibit MAO-B activity, suggesting its potential as a neuroprotective agent .

Antifungal Activity

A series of studies have investigated the antifungal properties of pyrazole derivatives, including this compound. It has been shown to possess antifungal activity against various phytopathogenic fungi, making it a candidate for agricultural applications in crop protection . The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance antifungal efficacy.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of novel pyrazole derivatives with enhanced biological activities. Researchers have synthesized various amides and other derivatives based on the pyrazole scaffold, leading to compounds with improved potency and selectivity against specific biological targets .

Case Study 1: Neuroprotective Effects

In a study published by ResearchGate, researchers synthesized several pyrazole derivatives and evaluated their effects on neuroprotection. The results indicated that certain derivatives exhibited significant inhibition of MAO-B, which is crucial for developing treatments for neurodegenerative diseases . The study highlighted the importance of structural modifications in enhancing the neuroprotective properties of these compounds.

Case Study 2: Agricultural Applications

A comprehensive study explored the antifungal activity of various pyrazole derivatives, including 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid. The findings revealed that this compound effectively inhibited fungal growth in vitro, suggesting its potential use as an agricultural fungicide . This research is vital for developing sustainable agricultural practices.

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmacologyPotential MAO-B inhibitor for neuroprotection
Antifungal ActivityEffective against phytopathogenic fungi
SynthesisBuilding block for novel pyrazole derivatives with enhanced bioactivity

Wirkmechanismus

The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 1,5) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 1-methyl, 5-(pyrrolidin-1-ylmethyl) C₁₀H₁₅N₃O₂ 209.25 Potential protease inhibition; enhanced solubility due to pyrrolidine
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (SI-3) 1-methyl, 5-(thiophen-2-yl) C₉H₈N₂O₂S 224.24 Thiophene group may confer aromatic stacking interactions
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 1-methyl, 5-(trifluoromethyl) C₆H₅F₃N₂O₂ 194.11 Trifluoromethyl group enhances metabolic stability and lipophilicity
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 1-ethyl, 5-methyl C₇H₁₀N₂O₂ 154.17 Simpler alkyl substituents; baseline for SAR studies

Key Observations:

  • Pyrrolidin-1-ylmethyl vs.
  • Trifluoromethyl Substitution : Compounds with CF₃ groups exhibit increased lipophilicity and resistance to oxidative metabolism, making them favorable for CNS-targeting drugs .
  • Ethyl/Methyl vs. Pyrrolidine : Alkyl chains (e.g., 1-ethyl-5-methyl analog) reduce steric hindrance but lack the hydrogen-bonding capacity of pyrrolidine .

Biologische Aktivität

1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Molecular Weight : 195.25 g/mol
  • CAS Number : 1223748-46-6

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, including related structures, it was found that they demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Effects

1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid has shown promise as an anti-inflammatory agent. In vitro studies indicated its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases . The compound's mechanism involves inhibition of the p38 MAPK pathway, which is crucial in mediating inflammatory responses.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of pyrazole derivatives. For instance, compounds structurally similar to 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid have been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Antibacterial Study : A series of pyrazole derivatives were synthesized and tested for antibacterial activity. The results showed that modifications at the pyrrolidine moiety significantly enhanced antibacterial efficacy, with some compounds achieving MIC values lower than 100 μg/mL against resistant strains .
  • Inflammation Model : In a murine model of inflammation, administration of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid resulted in a marked reduction of edema and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResult (MIC/IC50)Reference
AntibacterialStaphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Anti-inflammatoryMurine ModelIC50 = 820 nM
NeuroprotectionNeuronal Cell LineProtective Effect

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:

  • Methylation : Introducing the methyl group at the pyrazole N1 position using methyl halides or diazomethane derivatives under anhydrous conditions .
  • Pyrrolidinylmethylation : A Mannich-type reaction or nucleophilic substitution to attach the pyrrolidinylmethyl group, often requiring catalysts like Pd(PPh₃)₄ or CuI .
  • Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the pyrrolidinylmethyl group shows characteristic δ 2.5–3.0 ppm multiplet signals .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ = 250.1452 for C₁₁H₁₇N₃O₂) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary assays are used to screen its biological activity?

  • Approaches :

  • Enzyme inhibition : Testing against kinases (e.g., MAPK) or receptors (e.g., GPCRs) via fluorescence polarization or calorimetry .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties relevant to its reactivity?

  • Methodology :

  • DFT calculations : Using functionals like B3LYP/6-311+G(d,p) to compute HOMO/LUMO energies, polarizability, and electrostatic potential maps. This identifies nucleophilic/electrophilic sites (e.g., carboxylic acid group as electron-deficient) .
  • Correlation energy analysis : Colle-Salvetti-type formulas model electron density distributions to predict intermolecular interactions .

Q. What crystallographic challenges arise in resolving its polymorphs, and how are they addressed?

  • Challenges : Polymorphism due to flexible pyrrolidinylmethyl and carboxylic acid groups.
  • Solutions :

  • Twinned data refinement : SHELXL’s TWIN and BASF commands handle overlapping reflections .
  • High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous scattering for phasing .

Q. How do structural modifications (e.g., fluorination) impact structure-activity relationships (SAR)?

  • Case Study : Replacing the pyrrolidinylmethyl group with fluorinated analogs (e.g., 5-(difluoromethyl) derivatives) increases lipophilicity (logP ↑ 0.5–1.0), enhancing blood-brain barrier penetration .
  • Data Analysis : Comparative IC₅₀ values from kinase assays reveal fluorine’s electron-withdrawing effects improve target binding (e.g., ΔG ↓ 2–3 kcal/mol) .

Q. How can contradictory bioactivity data from different synthetic batches be resolved?

  • Root causes : Impurities (e.g., unreacted intermediates) or stereochemical variations.
  • Mitigation :

  • HPLC-MS purity checks : Quantify impurities >0.1% using C18 columns and gradient elution .
  • Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .

Q. What catalytic systems optimize yield in large-scale synthesis?

  • Catalysts :

  • Pd-based systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides .
  • Organocatalysts : Proline derivatives for asymmetric Mannich reactions (ee >90%) .
    • Reactor design : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h) and improve safety for exothermic steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.